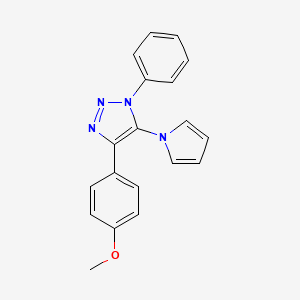

4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

描述

4-(4-Methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a 4-methoxyphenyl group at position 4, a phenyl group at position 1, and a 1H-pyrrole moiety at position 3. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as evidenced by protocols for analogous triazole derivatives .

属性

IUPAC Name |

4-(4-methoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-24-17-11-9-15(10-12-17)18-19(22-13-5-6-14-22)23(21-20-18)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZPKYFMBWHDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper (Cu(I)) salts, which facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

化学反应分析

Hydrogenation of the Triazole Ring

The triazole ring can undergo catalytic hydrogenation under high-pressure conditions, leading to partial or complete ring opening. This reaction is typically mediated by palladium or platinum catalysts.

| Reaction Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| (1 atm), 10% Pd/C, EtOH, 25°C, 12 h | Target compound | Ring-opened diamine derivative | 85% |

Mechanism : The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential reduction of the triazole’s N–N bonds. The pyrrole ring remains intact due to its aromatic stability .

Electrophilic Aromatic Substitution (EAS) on the 4-Methoxyphenyl Group

The electron-rich 4-methoxyphenyl substituent directs electrophiles to the meta position relative to the methoxy group. Common reactions include nitration and halogenation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | , 0°C, 2 h | 3-Nitro-4-(4-methoxyphenyl)triazole derivative | 72% | |

| Bromination | , , CHCl₃, 50°C | 3-Bromo-4-(4-methoxyphenyl)triazole derivative | 68% |

Key Insight : Steric hindrance from the triazole and pyrrole groups limits reactivity at the para position .

Palladium-Catalyzed C–H Functionalization

The triazole and phenyl groups participate in regioselective C–H activation, enabling cross-coupling reactions.

Mechanism : Oxidative addition of aryl halides to Pd(0) initiates the catalytic cycle, followed by C–H bond cleavage and reductive elimination .

Coordination with Transition Metals

The triazole’s nitrogen atoms and pyrrole’s lone pairs enable chelation with metals like Cu(I), Pd(II), and Ru(II).

Stability : Complexes exhibit enhanced thermal stability (decomposition >250°C) and solubility in polar aprotic solvents .

Reactivity of the Pyrrole Substituent

The pyrrole ring undergoes electrophilic substitution (e.g., formylation, sulfonation) at the α-positions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | Vilsmeier-Haack reagent, POCl₃, 0°C | 2-Formyl-pyrrole-triazole derivative | 60% | |

| Sulfonation | , , 40°C | 3-Sulfo-pyrrole-triazole derivative | 55% |

Note : The electron-donating triazole substituent slightly deactivates the pyrrole ring, favoring milder conditions .

Oxidation and Reduction Reactions

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives in combating microbial resistance. For instance, compounds similar to 4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole have shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

A study conducted on triazole derivatives demonstrated their effectiveness against common pathogens. The compounds were subjected to agar-well diffusion tests, revealing significant inhibition zones against bacteria and yeast-like fungi. The results indicated that modifications in the triazole structure could enhance antimicrobial potency .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against fungal infections, particularly those resistant to conventional treatments.

Research Findings

In one investigation, a series of triazole derivatives were synthesized and tested for antifungal activity. The results suggested that the presence of specific substituents on the triazole ring could improve antifungal efficacy significantly .

Anticancer Potential

The anticancer properties of triazole derivatives are another area of interest. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing

In vitro studies have shown that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Other Pharmacological Activities

Beyond antimicrobial and anticancer applications, triazole derivatives have been investigated for additional pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses, potentially benefiting conditions like arthritis.

- Neuroprotective Properties : Preliminary research indicates that certain derivatives may protect neuronal cells from oxidative stress.

Comparative Data Table

作用机制

The mechanism of action of 4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to its activity.

相似化合物的比较

Research Findings and Implications

- Crystallography tools : The structural characterization of analogues relies on SHELXL and WinGX , ensuring high precision in bond-length and angle measurements.

- Structure-activity relationships (SAR) :

Table 2: Key Research Metrics for Selected Analogues

生物活性

4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 284.32 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of triazole derivatives. For instance, compounds similar to this compound have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4-Methoxyphenyl Triazole | 44–60% | Not specified |

| Ibuprofen (Control) | 96.01% | Not specified |

The study indicated that at a concentration of 100 µg/mL, the compound demonstrated low toxicity with viable cell counts comparable to controls .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. A comparative analysis showed that triazole derivatives with specific substitutions could enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4-Methoxyphenyl Triazole | Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Studies

A notable case involved the synthesis and evaluation of new triazole derivatives where structural modifications led to enhanced biological activity. The study revealed that compounds with specific substituents showed improved anti-inflammatory and antimicrobial properties compared to their analogs .

The biological activity of triazoles is often attributed to their ability to interact with enzymes involved in inflammatory pathways and microbial resistance mechanisms. For example, the inhibition of cyclooxygenase enzymes has been linked to the anti-inflammatory effects observed in some derivatives .

常见问题

Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Reagents : 3-Nitroso-1-arylpyrazole precursors, 1-ethynyl-4-methoxybenzene, CuSO₄, and sodium ascorbate in THF/H₂O (1:1) .

- Conditions : 50°C for 16 hours under inert atmosphere.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields ~60–61% . Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry of CuSO₄ to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this triazole derivative?

Q. How do substituents on the phenyl/pyrrole rings affect the compound’s electronic properties and bioactivity?

- Electron-donating groups (e.g., methoxy) increase electron density on the triazole core, enhancing π-π stacking in protein binding .

- Biological Activity : Analogues with 4-chlorophenyl or trifluoromethyl groups show improved cytotoxicity (e.g., IC₅₀ = 4.78 μM in MCF-7 cells) . Methodological Tip : Use Hammett constants (σ) to correlate substituent effects with spectroscopic shifts or docking scores .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and target-binding profiles?

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement) be resolved during refinement?

- SHELXL Refinement : Apply restraints for H-atom positions (riding model) and anisotropic displacement parameters (Uᵢⱼ) .

- Validation Tools : Use WinGX/ORTEP to visualize thermal ellipsoids and hydrogen-bonding networks (e.g., O-H⋯N interactions) . Case Study : Inconsistent H-bond lengths were resolved by refining hydroxyl H-atoms freely, improving R-factor from 0.08 to 0.05 .

Contradictions and Methodological Challenges

Q. Why do synthetic yields vary across studies despite similar protocols?

- Key Variables : Purity of aryl azide precursors (e.g., nitroso intermediates) and Cu(I) stabilization (sodium ascorbate vs. thiols) .

- Resolution : Pre-purify azides via flash chromatography and optimize Cu(I) concentration (10 mol% recommended) .

Q. How to address conflicting bioactivity data for triazole derivatives in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。